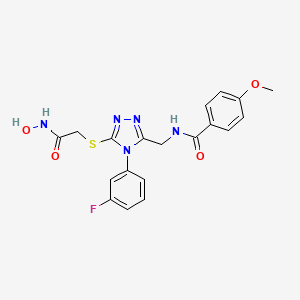
1-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core, which is a common structural motif in many biologically active molecules, and is further functionalized with a pyrrolidine ring and a methylpyridazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine ring and the methylpyridazine group. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of carbon-nitrogen and carbon-oxygen bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or heterocyclic moieties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity through binding interactions. The pyrimidine core and the attached functional groups could facilitate binding to specific sites on proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione include other pyrimidine derivatives, such as:
5-fluorouracil: A pyrimidine analog used as an anti-cancer agent.
Cytosine arabinoside: A pyrimidine nucleoside analog used in chemotherapy.
Pyridazine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity. The presence of the pyrrolidine ring and the methylpyridazine moiety, in particular, might enhance its binding affinity to certain biological targets or its stability under various conditions.
Properties
IUPAC Name |
1-[3-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-11-2-3-14(19-18-11)25-12-4-7-21(10-12)15(23)6-9-20-8-5-13(22)17-16(20)24/h2-3,5,8,12H,4,6-7,9-10H2,1H3,(H,17,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNRDSSQCDNQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2811362.png)
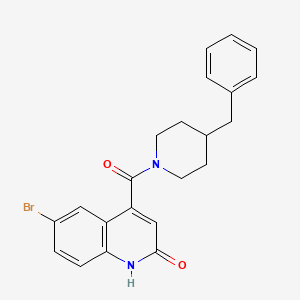
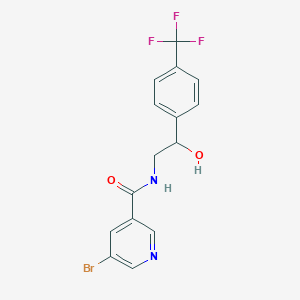
![N-[2-(Cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2811366.png)
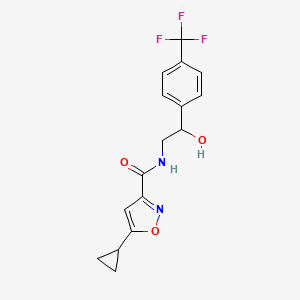
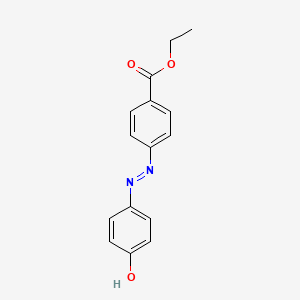
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)
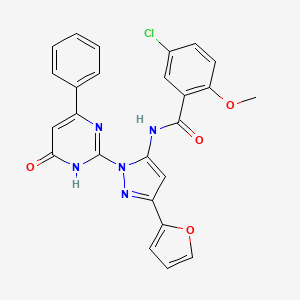
![(5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2811376.png)
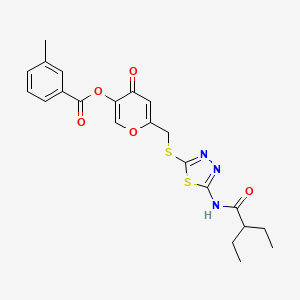
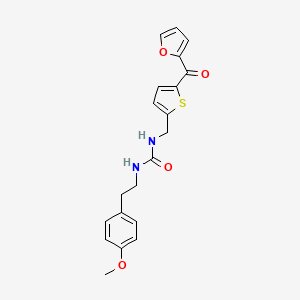
![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)
